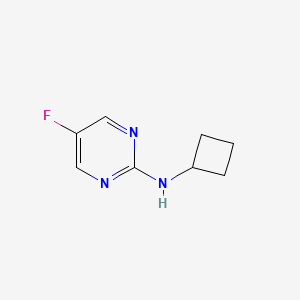

N-cyclobutyl-5-fluoropyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a chemical compound that is a derivative of 5-fluoropyrimidin-2-amine . It has a molecular weight of 113.09 . The compound is a solid at room temperature .

Synthesis Analysis

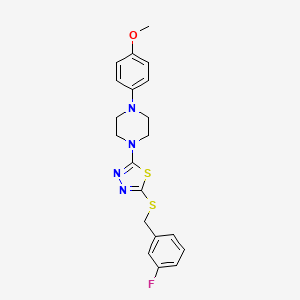

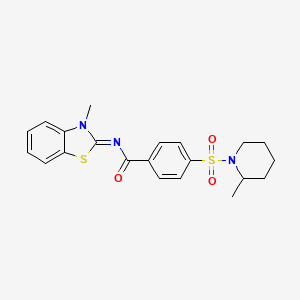

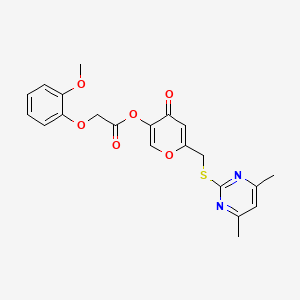

The synthesis of 2-aminopyrimidine derivatives, which includes “N-cyclobutyl-5-fluoropyrimidin-2-amine”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Suzuki–Miyaura coupling reaction is also a potential method for the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “N-cyclobutyl-5-fluoropyrimidin-2-amine” can be derived from its parent compound, 5-fluoropyrimidin-2-amine. The InChI code for 5-fluoropyrimidin-2-amine is 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H, (H2,6,7,8) .Physical And Chemical Properties Analysis

“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a solid at room temperature . It has a molecular weight of 113.09 . The compound should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Design and Application in Medicine

Capecitabine Development

Capecitabine, a novel oral fluoropyrimidine carbamate designed for selective activation in tumors, demonstrates the application of enzyme-targeted drug design. By exploiting the enzyme distribution between liver, tumor, and normal tissues, capecitabine is converted into 5-fluorouracil (5-FU) specifically within tumors, offering a safer and more effective treatment option for colon and breast cancer (Miwa et al., 1998).

Anticancer Agents Targeting Tubulin

A series of triazolopyrimidines were synthesized as anticancer agents, displaying a unique mechanism of inhibiting tubulin binding, thus overcoming multidrug resistance. This research underscores the potential for designing novel anticancer drugs with specific molecular targets (Zhang et al., 2007).

Chemical Synthesis and Herbicide Development

Fluoropicolinate Herbicides

The synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines showcases the creation of potent herbicides. This method facilitated the development of compounds with specific activity against agricultural pests, demonstrating the chemical versatility and application in crop protection (Johnson et al., 2015).

Enzymatic Synthesis for Drug Intermediates

Enzyme-mediated Synthesis

The use of immobilized amine transaminase for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine highlights the integration of biocatalysis in pharmaceutical synthesis. This approach offers a green and efficient route to synthesize key intermediates for drug development, such as the JAK2 kinase inhibitor AZD1480 (Semproli et al., 2020).

Eigenschaften

IUPAC Name |

N-cyclobutyl-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVVBOAOBGKBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-5-fluoropyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2895997.png)

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)